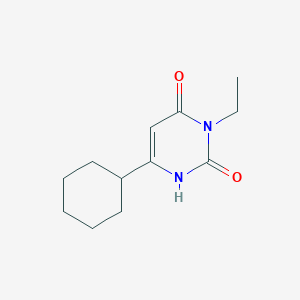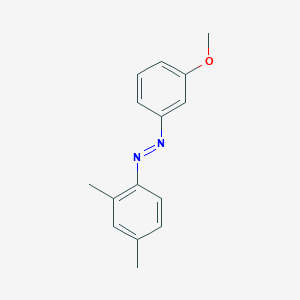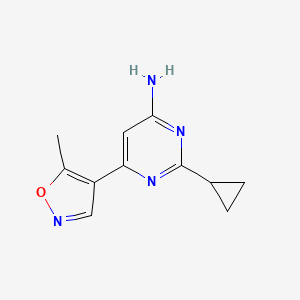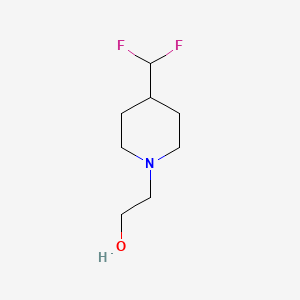
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of compounds similar to 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid involves reacting pyridine/isoquinolinium with cyanomethyl halides. This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C10H7N5O2. Further structural and spectral analysis would require more specific data.Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound are complex and varied. For example, pyridinium ylides, which can be created from pyridinium salts, are important in industrial applications as they serve as high-ranking building blocks for creating various heterocycles .科学的研究の応用
Improved Synthesis Methods
Researchers have focused on improving the synthesis methods for pyrazole derivatives, demonstrating enhanced yields and efficiency. For instance, Dong (2011) achieved a significant increase in the yield of 1H-pyrazole-4-carboxylic acid, enhancing it from 70% to 97.1% through a revised synthetic route involving Claisen condensation, cyclization, deamination, and hydrolysis reactions (C. Dong, 2011).
Crystal Structure and Material Science
The structural analysis of pyrazole derivatives reveals insights into their potential applications in material science. Qu (2009) studied the crystal structure of dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate, highlighting its planar structure and the presence of weak C—H⋯O bonds and aromatic π–π stacking, suggesting applications in molecular engineering and design (Zhirong Qu, 2009).
Coordination Chemistry
Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and explored their chelation and crystallization properties with Cu(II)/Co(II)/Zn(II), leading to mononuclear chelate complexes. These findings have implications for the development of new coordination compounds with potential applications in catalysis and material science (S. Radi et al., 2015).
Corrosion Inhibition
Pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Herrag et al. (2007) studied the inhibition efficiency of specific pyrazole compounds on steel in hydrochloric acid, achieving up to 98.5% efficiency. This suggests potential applications in protecting metals against corrosion (L. Herrag et al., 2007).
Bioactive Compound Development
The structural versatility of pyrazole derivatives enables the synthesis of compounds with potential bioactivity. Kitawat and Singh (2014) synthesized novel pyrazine moiety bearing 2-pyrazoline derivatives and evaluated them for antibacterial, antioxidant, and DNA binding activities, demonstrating their potential as bioactive compounds (B. S. Kitawat & Man Singh, 2014).
特性
IUPAC Name |
1-(cyanomethyl)-3-pyrazin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-1-4-15-6-7(10(16)17)9(14-15)8-5-12-2-3-13-8/h2-3,5-6H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJVCOLNEDOHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)
![2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482432.png)



![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1482439.png)
![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482441.png)
![2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482442.png)

![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)


